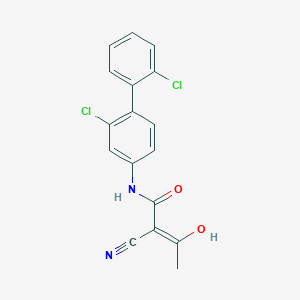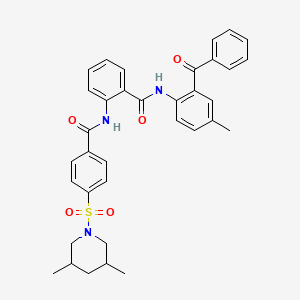![molecular formula C16H15N3O2 B2815766 4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1176146-55-6](/img/structure/B2815766.png)
4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (DMPO) is a pyridinone derivative compound with a wide range of applications in scientific research. DMPO has been extensively studied in the fields of organic chemistry, biochemistry, and pharmacology. It is commonly used as a tool for investigating the structure-activity relationships of biologically active compounds, as well as for studying the mechanism of action of various drugs. In addition, DMPO has been used in the synthesis of various other compounds, such as small molecules, polymers, and nanomaterials.
Scientific Research Applications
Antioxidant, Antitumor, and Antimicrobial Activities
The compound 4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, as part of the study on pyrazolopyridines, has been investigated for its potential antioxidant, antitumor, and antimicrobial activities. Research demonstrated that derivatives of pyrazolopyridine exhibited significant antioxidant activity using the DPPH assay, with specific compounds showing the highest activity. Additionally, these derivatives have shown notable antitumor activity against liver and breast cell lines, suggesting their potential as therapeutic agents in cancer treatment. The study also explored their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties, indicating a broad spectrum of biological activities that could be beneficial for developing new drugs (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis and Structural Analysis
Further research into the synthesis and structural analysis of related compounds, such as 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, provides insights into the chemical behavior and potential applications of this compound. These studies highlight the utility of such compounds in the synthesis of novel pharmaceuticals and their structural characteristics, contributing to a better understanding of their pharmacological potentials (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Cancer Research and Therapeutic Applications
One study focused on the lethal poisoning of cancer cells by combining respiratory chain inhibition with dimethyl α-ketoglutarate (DMKG), incorporating complex molecules related to this compound. This research revealed a novel approach to cancer therapy by targeting metabolic pathways, demonstrating the compound's potential in developing new cancer treatments (Sica et al., 2019).
Synthesis of Anticancer Agents
Another study reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, underscoring the importance of the 1,3,4-oxadiazole ring and its derivatives, including this compound, in the development of new anticancer drugs. The research highlights the diverse pharmacological activities associated with these compounds, offering promising avenues for therapeutic applications (Redda & Gangapuram, 2007).
properties
IUPAC Name |
4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-18-16(21-19-14)13-10(2)8-11(3)17-15(13)20/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUOZTHSAKUMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)
![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)

![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)
![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)





